2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Catalog No.
S4122081
CAS No.
304481-71-8
M.F
C14H11N3O5
M. Wt
301.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]b...

CAS Number

304481-71-8

Product Name

2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

IUPAC Name

2,4-dihydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C14H11N3O5/c18-11-4-5-12(13(19)7-11)14(20)16-15-8-9-2-1-3-10(6-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+

InChI Key

INFQMZKFLAPHEL-OVCLIPMQSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O

The exact mass of the compound 2,4-dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide is 301.06987046 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (-C=N-NH-). This compound features a benzohydrazide backbone with two hydroxyl groups at the 2 and 4 positions on the aromatic ring and a nitrophenyl group connected via a methylene bridge. The structural formula can be represented as follows:

C13H11N3O4\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{4}

The compound exhibits various chemical properties due to its functional groups, which contribute to its reactivity and potential biological activity.

The synthesis of 2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 3-nitrobenzaldehyde. The reaction can be represented as:

2 4 Dihydroxybenzohydrazide+3 Nitrobenzaldehyde2 4 Dihydroxy N E 3 nitrophenyl methylidene benzohydrazide+H2O\text{2 4 Dihydroxybenzohydrazide}+\text{3 Nitrobenzaldehyde}\rightarrow \text{2 4 Dihydroxy N E 3 nitrophenyl methylidene benzohydrazide}+\text{H}_2\text{O}

This reaction proceeds through the formation of an azomethine bond (C=N), which is characteristic of hydrazone compounds. The stability of this bond can be influenced by the electronic properties of the substituents on the aromatic rings.

Research indicates that hydrazone derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties. Specifically, compounds similar to 2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide have shown significant inhibitory effects against various pathogens and cancer cell lines. The presence of hydroxyl and nitro groups enhances their biological efficacy by influencing their interaction with biological targets.

The synthesis of 2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can be achieved through several methods:

  • Conventional Heating: Mixing 2,4-dihydroxybenzohydrazide with 3-nitrobenzaldehyde in an organic solvent (e.g., ethanol) under reflux conditions for several hours.
  • Mechanochemical Synthesis: Employing mechanical milling techniques to facilitate the reaction between the starting materials, resulting in high yields within a shorter time frame compared to conventional methods .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction process, enhancing yield and purity.

These methods allow for efficient synthesis while minimizing by-products.

2,4-Dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs with antimicrobial and anticancer properties.
  • Agriculture: In the formulation of agrochemicals that target specific pests or diseases.
  • Analytical Chemistry: As a reagent in spectrophotometric assays for metal ion detection due to its chelating properties.

Interaction studies involving 2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These interactions can be studied using techniques like:

  • Molecular docking simulations to predict binding sites and affinities.
  • Spectroscopic methods (e.g., UV-Vis, fluorescence) to monitor changes in spectral properties upon binding.
  • In vitro assays to evaluate biological responses.

Such studies are crucial for understanding the mechanism of action and optimizing therapeutic applications.

Several compounds share structural similarities with 2,4-dihydroxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazideStructureContains a hydroxyl group at position 2; enhanced solubility.
N'-[(E)-(3-nitrophenyl)methylidene]-4-hydroxybenzoic acid hydrazideStructureDifferent acid group; potential for different reactivity patterns.
Benzaldehyde-4-tert-butylbenzohydrazoneStructureSubstituted tert-butyl group; altered lipophilicity affecting bioactivity.

These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

301.06987046 g/mol

Monoisotopic Mass

301.06987046 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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